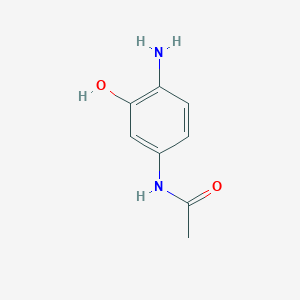
5-(2-Hydroxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes a hydroxyethyl group and multiple methyl groups attached to an indene-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indene-dione derivative with a hydroxyethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE.
化学反応の分析
Types of Reactions
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl groups in the indene-dione core can be reduced to form corresponding alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the carbonyl groups results in alcohols.
科学的研究の応用
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The indene-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-HYDROXYETHYL METHACRYLATE (HEMA): A widely studied monomer used in polymer chemistry.
5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLE: Known for its applications in drug synthesis and as a biochemical reagent.
ICARIDIN: An insect repellent with a hydroxyethyl group, used for its broad efficacy against arthropods.
Uniqueness
5-(2-HYDROXYETHYL)-2,2,4,6-TETRAMETHYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its indene-dione core structure, which imparts distinct chemical and biological properties. Its multiple methyl groups and hydroxyethyl functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
5-(2-hydroxyethyl)-2,2,4,6-tetramethylindene-1,3-dione |
InChI |
InChI=1S/C15H18O3/c1-8-7-11-12(9(2)10(8)5-6-16)14(18)15(3,4)13(11)17/h7,16H,5-6H2,1-4H3 |
InChIキー |
SSPXAIRHWPMXAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


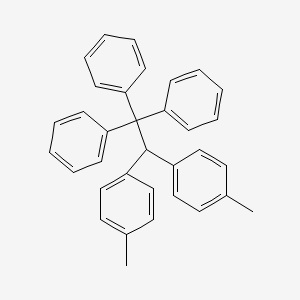
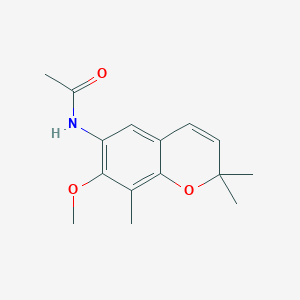
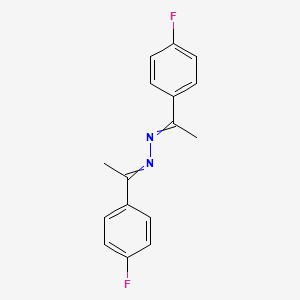
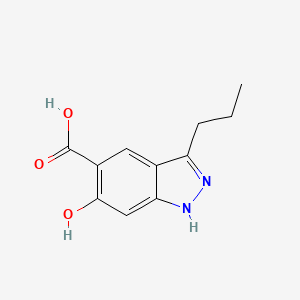
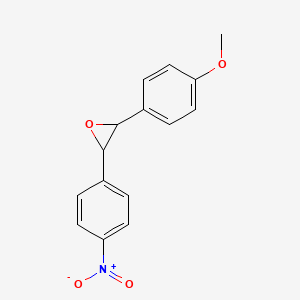
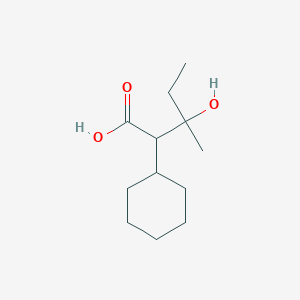
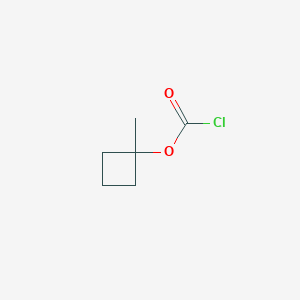
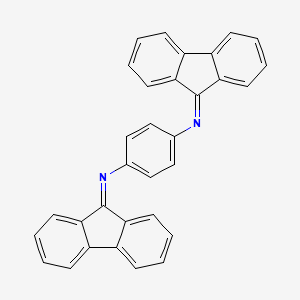
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
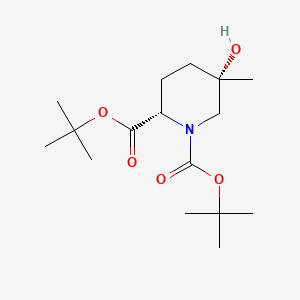
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
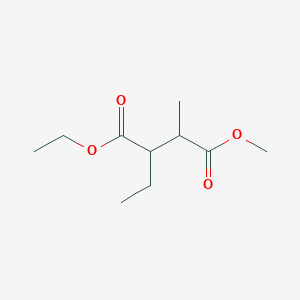
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
